tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole derivative. One common method involves the use of tert-butyl carbamate and 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethylamine as starting materials. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can undergo hydrolysis to release active metabolites that exert their effects on target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
N-Boc-ethanolamine: Another carbamate derivative with different functional groups.
Musk ketone: A compound with a similar tert-butyl group but different overall structure.
Uniqueness
tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other carbamate compounds and useful in specialized applications.
Properties
Molecular Formula |
C13H23N3O2S |
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Molecular Weight |
285.41 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N3O2S/c1-12(2,3)10-16-15-9(19-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17) |
InChI Key |
UJFJHAVRSBXKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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